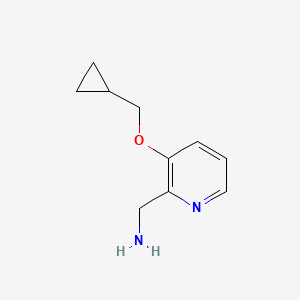

(3-(Cyclopropylmethoxy)pyridin-2-yl)methanamine

Description

Properties

IUPAC Name |

[3-(cyclopropylmethoxy)pyridin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-6-9-10(2-1-5-12-9)13-7-8-3-4-8/h1-2,5,8H,3-4,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNVIRHQWFWGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(N=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-(Cyclopropylmethoxy)pyridin-2-yl)methanamine, a compound featuring a pyridine ring substituted with a cyclopropylmethoxy group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by:

- A pyridine ring , which is known for its ability to interact with biological targets.

- A cyclopropylmethoxy group , which may enhance the lipophilicity and binding affinity of the compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The binding affinity of this compound is influenced by the presence of the cyclopropyl group, which can modulate enzyme activity or receptor signaling pathways.

Inhibition Studies

Research indicates that this compound may act as an inhibitor of certain enzymes. For instance, studies have shown that compounds with similar structural motifs exhibit inhibitory effects on phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways .

Structure-Activity Relationships (SAR)

The SAR analysis provides insights into how variations in the chemical structure affect biological activity. Key findings include:

- Substitution Patterns : Modifications on the pyridine ring or the cyclopropyl group can significantly alter potency and selectivity against specific biological targets.

- Lipophilicity : Increased lipophilicity often correlates with enhanced membrane permeability and bioavailability, which are critical for therapeutic efficacy.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Reference | Biological Target | Activity Observed | IC50 Value |

|---|---|---|---|

| PDE10A | Inhibition | 50 nM | |

| hERG Channel | Off-target Activity | 100 nM | |

| HDAC Inhibition | Moderate Inhibition | 200 nM |

Case Studies

- PDE10A Inhibition : A study reported that this compound demonstrated potent inhibition of PDE10A, an enzyme implicated in schizophrenia treatment. The compound showed an IC50 value of 50 nM, indicating strong binding affinity .

- Cardiotoxicity Assessment : Another investigation assessed the off-target effects on the hERG channel, revealing that while the compound exhibited some off-target activity at 100 nM, it maintained a favorable therapeutic index compared to other known inhibitors .

Therapeutic Implications

Given its biological activity, this compound holds promise for therapeutic applications in:

- Neurological Disorders : As a PDE10A inhibitor, it may be beneficial in treating conditions like schizophrenia.

- Cancer Therapy : Potential HDAC inhibitory activity suggests it could play a role in cancer treatment strategies.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Replacement of cyclopropylmethoxy with ethoxy (e.g., (3-Ethoxypyridin-4-yl)methanamine) decreases steric bulk and lipophilicity (LogP reduced by ~0.5 units), impacting membrane permeability .

Substituent Effects on Physicochemical Properties

- Cyclopropylmethoxy vs. Trifluoromethyl : The cyclopropylmethoxy group in the target compound provides moderate electron-donating effects, enhancing π-π stacking interactions in aromatic systems. In contrast, trifluoromethyl groups (e.g., in [3-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride) are strongly electron-withdrawing, increasing metabolic stability but reducing solubility .

Pharmacological Relevance

- Betaxolol Hydrochloride : A structurally related β-blocker containing a cyclopropylmethoxy group demonstrates the therapeutic relevance of this substituent in improving pharmacokinetic profiles .

Preparation Methods

General Synthetic Strategy

The synthesis of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanamine typically involves two main stages:

- Formation of the 3-(Cyclopropylmethoxy)pyridin-2-yl)methanol intermediate

- Conversion of the hydroxymethyl group (-CH2OH) to the corresponding methanamine (-CH2NH2)

This approach leverages the selective functionalization of the pyridine ring and subsequent transformation of the alcohol group to amine.

Preparation of the Key Intermediate: (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol

According to detailed synthetic data, the intermediate (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol can be prepared via:

- Alkylation of 3-hydroxy-2-pyridinemethanol with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions to introduce the cyclopropylmethoxy group at the 3-position.

- Extraction and purification steps typically involve washing with water, saturated sodium chloride solution, drying over magnesium sulfate, and concentration under reduced pressure to isolate the product as a solid.

Analytical Data for the Intermediate:

| Parameter | Data |

|---|---|

| Physical state | Dark brown solid |

| 1H NMR (250 MHz, CDCl3) | δ 0.35 (2H, m), 0.65 (2H, m), 1.26 (1H, m), 3.85 (2H, d, J=6.8 Hz), 4.33 (1H, br s), 4.77 (2H, s), 7.13 (2H, m), 8.13 (2H, m) |

| Mass Spectrometry (ES+) | m/e 180 [MH]+ |

This intermediate is crucial as it provides the functional handle (-CH2OH) for further amination.

Conversion of the Hydroxymethyl Group to Methanamine

The transformation of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol to this compound involves amination reactions, which can be achieved by:

- Activation of the hydroxyl group to a better leaving group (e.g., conversion to a halide or tosylate)

- Subsequent nucleophilic substitution with ammonia or an amine source to introduce the primary amine (-CH2NH2)

This step often uses reagents such as thionyl chloride or phosphorus tribromide for halogenation, followed by treatment with ammonia in a suitable solvent.

Alternative Synthetic Routes and Industrial Considerations

While direct literature specifically describing the amination step for this exact compound is limited, analogous methods are well-documented in patents related to similar pyridinylmethanamine derivatives:

- Use of dimethylformamide (DMF) or other polar aprotic solvents to facilitate nucleophilic substitution

- Employing bases such as sodium hydride or potassium carbonate to promote deprotonation and substitution

- Temperature control ranging from 0°C to reflux to optimize reaction rates and yields

- Purification via crystallization or chromatographic techniques to isolate the amine product in high purity

These methods are designed to be scalable and environmentally considerate, minimizing waste and hazardous byproducts.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation | Cyclopropylmethyl halide, base (e.g., K2CO3), DMF | Formation of 3-(Cyclopropylmethoxy)pyridin-2-yl)methanol |

| 2 | Activation of -OH group | Thionyl chloride or PBr3, inert solvent | Formation of halide intermediate |

| 3 | Amination | Ammonia or amine source, base, aprotic solvent | Formation of this compound |

| 4 | Purification | Extraction, washing, drying, crystallization | Pure target amine compound |

Research Findings and Industrial Relevance

- The preparation methods focus on maximizing yield and purity while minimizing environmental impact by using green solvents and mild reaction conditions.

- The choice of solvents and bases is critical for reaction efficiency and selectivity.

- The compound’s amine functionality allows further derivatization, making it valuable in pharmaceutical intermediate synthesis.

- Patents emphasize the importance of controlling reaction temperature and solvent choice to optimize industrial scale-up.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-(Cyclopropylmethoxy)pyridin-2-yl)methanamine?

- Methodology : The synthesis typically involves functionalizing a pyridine ring. A common approach is nucleophilic substitution at the 2-position of pyridine. For example:

Introduce the cyclopropylmethoxy group at the 3-position via alkylation using cyclopropylmethyl bromide under basic conditions (e.g., NaH in DMF).

Install the methanamine group at the 2-position through reductive amination or via a Curtius rearrangement of a carboxylic acid intermediate.

- Key Considerations : Protect the amine group during synthesis to avoid side reactions. Use anhydrous conditions to prevent hydrolysis of the cyclopropylmethoxy group .

Q. How should this compound be characterized spectroscopically?

- Methodology :

- NMR :

- ¹H NMR : Expect signals for the cyclopropyl group (δ 0.5–1.5 ppm, multiplet), pyridine protons (δ 7.0–8.5 ppm), and methanamine protons (δ 2.5–3.5 ppm).

- ¹³C NMR : Pyridine carbons (δ 120–150 ppm), cyclopropyl carbons (δ 5–15 ppm), and methanamine carbon (δ 40–50 ppm).

- HRMS : Calculate exact mass (C₁₀H₁₄N₂O: 178.1106 g/mol) and compare with experimental data .

Q. What safety protocols are essential for handling this compound?

- Handling :

- Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact (irritation reported in similar amines) .

- Work in a fume hood to prevent inhalation of dust/aerosols.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of derivatives of this compound?

- Methodology :

- Perform docking studies using software like AutoDock Vina to assess binding affinity to target proteins (e.g., kinases or GPCRs).

- Conduct DFT calculations to evaluate electronic properties (e.g., HOMO/LUMO energies) influencing reactivity or interactions .

Q. How to resolve contradictions in biological activity data across different assays?

- Case Example : If a derivative shows high potency in enzyme assays but low efficacy in cell-based assays:

Verify compound stability in cell media (e.g., via LC-MS) to rule out degradation.

Assess membrane permeability using Caco-2 assays or PAMPA.

Check for off-target effects via kinome-wide profiling .

- Statistical Analysis : Use Bland-Altman plots or Cohen’s kappa to evaluate inter-assay variability .

Q. What strategies optimize the pharmacokinetic profile of this compound?

- Approaches :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce logP.

- Prodrug Design : Mask the amine with acetyl or tert-butoxycarbonyl (Boc) groups to enhance oral bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.